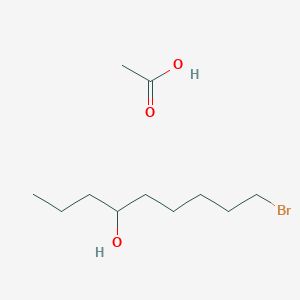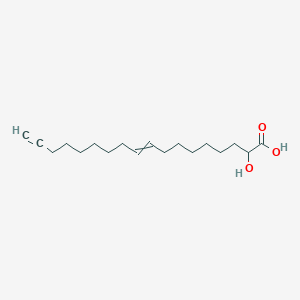
Acetic acid;9-bromononan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;9-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. The addition of a brominated alcohol, specifically 9-bromononan-4-ol, introduces unique chemical properties that make this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromononan-4-ol typically involves the bromination of nonanol followed by esterification with acetic acid. The bromination process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination and esterification reactions are integrated into a single production line. This method enhances efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;9-bromononan-4-ol undergoes various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form nonanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces nonanol.
Substitution: Produces various substituted nonanol derivatives.
Applications De Recherche Scientifique
Acetic acid;9-bromononan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of acetic acid;9-bromononan-4-ol involves its interaction with biological molecules. The brominated alcohol group can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The acetic acid component can further enhance these effects by lowering the pH and creating an inhospitable environment for microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid used widely in the chemical industry.
Nonanol: A fatty alcohol with applications in the fragrance and flavor industry.
Bromoacetic acid: A brominated carboxylic acid with applications in organic synthesis.
Uniqueness
Acetic acid;9-bromononan-4-ol is unique due to the combination of a brominated alcohol and acetic acid, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
54314-62-4 |
|---|---|
Formule moléculaire |
C11H23BrO3 |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
acetic acid;9-bromononan-4-ol |
InChI |
InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
CJLJSTITOCSCDL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCCBr)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)
![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)
![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)

![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)
